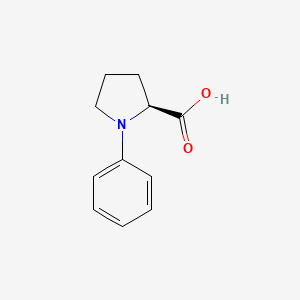
1-Phenylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a phenyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method allows for the efficient formation of the pyrrolidine ring, which is a characteristic feature of proline derivatives. The reaction is carried out in acetonitrile in the presence of potassium carbonate and triethylbenzylammonium chloride as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-Phenylproline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the proline ring, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted phenylproline compounds, each with distinct chemical and biological properties.
科学的研究の応用
1-Phenylproline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Phenylproline involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2-phenylproline
- 3-substituted prolines
- N-acetylproline
Uniqueness
1-Phenylproline is unique due to the presence of the phenyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other proline derivatives and enhances its potential for various applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
InChIキー |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















